![molecular formula C8H16ClNO B13453398 {1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-Aminospiro[33]heptan-1-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[33]heptane core, which is a bicyclic system where two rings share a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino and methanol groups. One common method includes the reaction of a suitable ketone with an amine under acidic conditions to form the spirocyclic structure. Subsequent reduction and functionalization steps introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic hydrogenation for reduction steps and controlled crystallization processes to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted amines and other derivatives.
科学的研究の応用
{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- {2-Aminospiro[3.3]heptan-2-yl}methanol hydrochloride
- {6-Aminospiro[3.3]heptan-2-yl}methanol hydrochloride
Uniqueness
{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride is unique due to the position of the amino and methanol groups on the spirocyclic core. This specific arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC名 |
(3-aminospiro[3.3]heptan-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8(6-10)5-4-7(8)2-1-3-7;/h10H,1-6,9H2;1H |
InChIキー |
YPFSSXDDSICICU-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CCC2(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
![2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13453341.png)
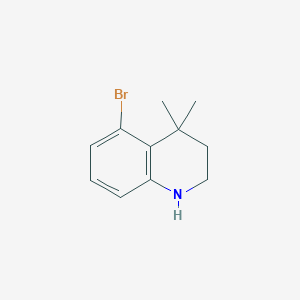

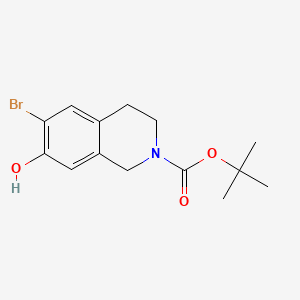
![7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13453373.png)
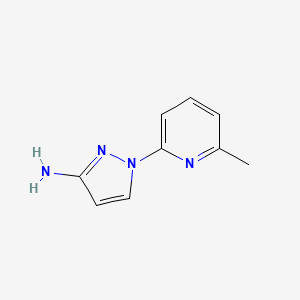
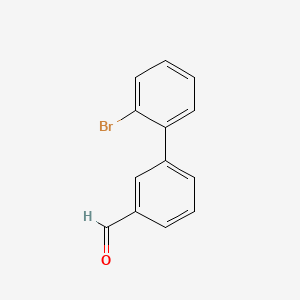

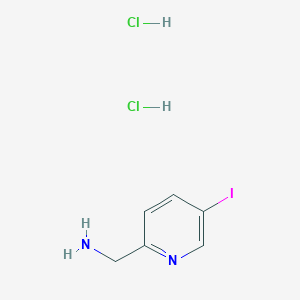
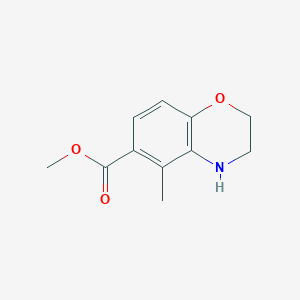
![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
